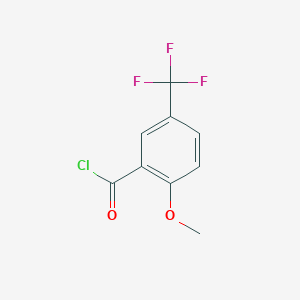

2-Methoxy-5-(trifluoromethyl)benzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

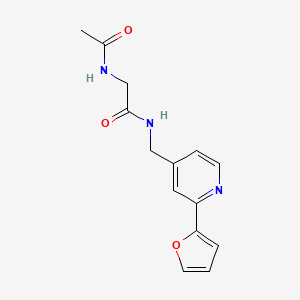

“2-Methoxy-5-(trifluoromethyl)benzoyl chloride” is a chemical compound with the empirical formula C9H6ClF3O . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-5-(trifluoromethyl)benzoyl chloride” can be represented by the SMILES stringO=C(Cl)C1=CC(C(F)(F)F)=CC=C1C .

Applications De Recherche Scientifique

Green Chemistry and Catalysis

A study highlights the use of aromatic electrophilic substitution reactions, such as benzoylation, catalyzed by metal triflates in an ionic liquid. This method offers a green alternative to traditional reactions, showcasing efficient conversion and high regioselectivity under mild conditions (Ross & Xiao, 2002).

Polymer Science

Another research area explores the in situ end group modification of hyperbranched polyesters, demonstrating the versatility of acid chloride derivatives in modifying polymer properties. This work illustrates how different acid chlorides, including 2-Methoxy-5-(trifluoromethyl)benzoyl chloride, can be used to tailor the solubility and thermal properties of polymers (Kricheldorf, Bolender, & Wollheim, 1999).

Synthetic Organic Chemistry

The synthesis of spiro[indane-2,2′-pyrrolidine] derivatives, as rigid analogues of tyramine and dopamine, employs benzoyl chloride derivatives in key steps. These compounds have potential implications in medicinal chemistry, showcasing the role of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride in synthesizing biologically relevant structures (Crooks & Rosenberg, 1979).

Materials Chemistry

Research into the incorporation of π-conjugated polymers into silica to form composites for electronic applications demonstrates the utility of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride in materials science. These composites have potential applications in optoelectronics and photonics, highlighting the compound's role in advanced materials synthesis (Kubo et al., 2005).

Analytical Chemistry

The development of 'green' methodologies for the benzoylation of nucleosides using benzoyl cyanide in an ionic liquid presents an environmentally friendly alternative to traditional methods. This research underscores the potential of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride in analytical chemistry, providing efficient and selective derivatization of nucleosides and other compounds (Prasad et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

2-methoxy-5-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(9(11,12)13)4-6(7)8(10)14/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNOLZJRZSOMLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2848633.png)

![2-(4-methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B2848635.png)

![3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2848639.png)

![1,3,3-Trimethyl-6-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)-6-azabicyclo[3.2.1]octane](/img/structure/B2848643.png)

![N,N-diethyl-5-methyl-4-oxo-2-pyridin-2-yl-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848648.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2848650.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2848653.png)